molecular formula C9H9BrO2 B1524333 2-(5-Bromo-2-methylphenyl)acetic acid CAS No. 854646-94-9

2-(5-Bromo-2-methylphenyl)acetic acid

Cat. No. B1524333
M. Wt: 229.07 g/mol
InChI Key: KZGAACARPAMSTO-UHFFFAOYSA-N
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Patent
US09278925B2

Procedure details

6.00 g (26.19 mmol) of (5-bromo-2-methylphenyl)acetic acid (EP 1791816 A1 and US 2006/29799 A1) were dissolved in 31.20 g (261.92 mmol) of thionyl chloride. The reaction mixture was stirred at 80° C. for two hours and then concentrated under reduced pressure. Drying under fine vacuum gave 6.29 g (97% of theory) of the title compound as a brownish oil.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([CH2:8][C:9](O)=[O:10])[CH:7]=1.S(Cl)([Cl:15])=O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([CH2:8][C:9]([Cl:15])=[O:10])[CH:7]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)CC(=O)O)C
Name
Quantity
31.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Drying under fine vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)CC(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.